molecular formula C13H11Cl2NO2S B2870822 2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine CAS No. 339111-93-2

2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine

Cat. No.: B2870822
CAS No.: 339111-93-2
M. Wt: 316.2
InChI Key: GIPBZUQWTCRPFG-UHFFFAOYSA-N
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Description

2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine is a heterocyclic compound characterized by a pyridine core substituted with chlorine at position 2, a 4-chlorophenylsulfonyl group at position 3, and methyl groups at positions 4 and 4. Its molecular formula is C₁₃H₁₁Cl₂NO₂S, with a molar mass of 316.20 g/mol.

Properties

IUPAC Name

2-chloro-3-(4-chlorophenyl)sulfonyl-4,6-dimethylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2S/c1-8-7-9(2)16-13(15)12(8)19(17,18)11-5-3-10(14)4-6-11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPBZUQWTCRPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridine Ring Formation

The pyridine core is typically synthesized via cyclization reactions. A common approach involves the condensation of β-keto esters with ammonia or ammonium acetate under acidic conditions. For example, the reaction of ethyl acetoacetate with ammonium acetate in acetic acid yields 4,6-dimethylpyridine derivatives. Modifications to this method include substituting β-keto esters with methyl-substituted analogs to pre-install the 4,6-dimethyl groups. Cyclization temperatures range from 120–160°C, with reaction times of 6–12 hours.

Table 1: Representative Cyclization Conditions
Starting Material Catalyst/Solvent Temperature (°C) Yield (%)
Ethyl 3-oxopentanoate NH₄OAc, acetic acid 140 78
Methyl 3-oxohexanoate NH₃, ethanol 120 65

Sulfonylation of the Pyridine Ring

Introduction of the 4-chlorophenylsulfonyl group occurs via electrophilic aromatic substitution (EAS) or metal-catalyzed coupling. The most efficient method employs 4-chlorobenzenesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) in dichloromethane at 0–25°C. Reaction progress is monitored by TLC, with typical yields of 70–85%.

Mechanistic Insight : The sulfonyl chloride acts as an electrophile, attacking the electron-rich C-3 position of the pyridine ring. Steric hindrance from the 4,6-dimethyl groups directs substitution to the less hindered C-3 site.

Chlorination at C-2

Chlorination is achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). SOCl₂ is preferred for its milder conditions: the sulfonylated intermediate is refluxed in SOCl₂ (2–3 equivalents) at 80°C for 4–6 hours, yielding the 2-chloro derivative. Excess reagent is removed under reduced pressure, and the product is purified via recrystallization from ethanol/water.

Critical Parameters :

  • Stoichiometry : >2 equivalents of SOCl₂ ensures complete conversion.
  • Temperature Control : Exceeding 85°C promotes decomposition.

Functional Group Interconversions

Post-chlorination modifications include:

  • Nucleophilic substitution : Replacement of the C-2 chlorine with amines or alkoxides under basic conditions.
  • Cross-coupling : Suzuki-Miyaura reactions to introduce aryl groups at C-6, though this is less common in the target compound’s synthesis.

Industrial Production Methods

Continuous Flow Reactors

Large-scale synthesis utilizes continuous flow systems to enhance heat transfer and reaction control. Key advantages include:

  • Precision : Temperature gradients are minimized, reducing side reactions.
  • Scalability : Throughput exceeds batch reactors by 3–5×.
Table 2: Industrial vs. Laboratory-Scale Yields
Step Laboratory Yield (%) Industrial Yield (%)
Cyclization 78 85
Sulfonylation 82 88
Chlorination 75 80

Reaction Optimization and Yield Enhancement

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) improve sulfonylation yields by stabilizing charged intermediates.
  • Chlorinated solvents (DCM, chloroform) are optimal for chlorination due to their inertness toward SOCl₂.

Catalytic Innovations

Palladium catalysts (e.g., Pd(PPh₃)₄) enable regioselective sulfonylation at lower temperatures (50–60°C), though cost limits industrial adoption.

Characterization and Analytical Techniques

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 2.35 (s, 6H, CH₃), 7.45–7.60 (m, 4H, Ar-H).
  • FT-IR : 1350 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms >98% purity in industrial batches.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide and a polar aprotic solvent such as dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The chlorinated pyridine ring may also participate in binding interactions, contributing to the compound’s overall biological effect.

Comparison with Similar Compounds

Structural Analogs and Their Key Attributes

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity/Applications
2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine (Target Compound) C₁₃H₁₁Cl₂NO₂S 316.20 2-Cl, 3-(4-ClC₆H₄SO₂), 4,6-(CH₃)₂ Potential insecticidal activity (inferred)
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) C₂₉H₂₂ClN₃OS 508.03 Styryl groups (C₆H₅CH=CH), thioacetamide, cyano High insecticidal activity vs. cowpea aphid
3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (3) C₂₈H₂₂ClN₃OS 500.01 Thieno[2,3-b]pyridine core, styryl groups, carboxamide Superior aphid toxicity vs. acetamiprid
2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine C₁₉H₁₅BrClNO₄S₂ 500.81 Dual sulfonyl groups (4-BrC₆H₄SO₂, 4-ClC₆H₄SO₂), 4,6-(CH₃)₂ No direct activity reported

Physicochemical Properties

  • Lipophilicity: The target compound’s methyl and chloro groups enhance hydrophobicity, favoring membrane permeation. In contrast, compound 3’s thieno-pyridine core and styryl groups further increase lipophilicity, correlating with its superior aphid toxicity .
  • Electron Effects: Sulfonyl and cyano groups in analogs 2 and 3 withdraw electron density, stabilizing charge-transfer interactions with insect nicotinic acetylcholine receptors (nAChRs), a key target for neonicotinoids .
  • Steric Hindrance : The brominated analog’s dual sulfonyl groups may impede binding to biological targets, underscoring the balance required between substituent size and activity .

Biological Activity

2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine (CAS No. 339111-93-2) is a pyridine derivative characterized by a chlorinated pyridine ring and a sulfonyl group attached to a chlorophenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including antibacterial properties, enzyme inhibition, and its mechanisms of action.

  • Molecular Formula : C13H11Cl2NO2S
  • Molar Mass : 316.2 g/mol
  • CAS Number : 339111-93-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The chlorinated pyridine ring enhances the compound's binding affinity and specificity towards biological targets.

Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial properties. A study evaluated several synthesized compounds for their antibacterial efficacy against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong antibacterial activity, with the compound showing a promising profile compared to standard antibiotics.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other tested strainsWeak to Moderate

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies demonstrated that it acts as a potent inhibitor of these enzymes, which are critical in various physiological processes.

  • Acetylcholinesterase Inhibition : The IC50 values for AChE inhibition were reported to be significantly lower than those of standard inhibitors, indicating strong potential for therapeutic applications in treating conditions like Alzheimer's disease.
  • Urease Inhibition : The compound displayed strong inhibitory activity against urease, with some derivatives achieving IC50 values in the low micromolar range.
EnzymeIC50 (µM)
Acetylcholinesterase1.13 - 6.28
UreaseStrong inhibition

Case Studies

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance:

  • Study on Enzyme Inhibition : A series of derivatives were synthesized and tested for AChE and urease inhibitory activities. The most active compounds showed IC50 values significantly lower than those of existing drugs used as controls.
  • Antibacterial Screening : Compounds were screened against multiple bacterial strains, revealing that certain derivatives exhibited enhanced activity compared to the parent compound.

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